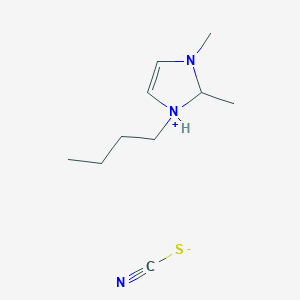
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a butyl group, two methyl groups, and a thiocyanate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate typically involves the alkylation of 2,3-dimethylimidazole with butyl halides, followed by the introduction of the thiocyanate anion. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium oxides.
Reduction: Reduction reactions can lead to the formation of imidazolium hydrides.
Substitution: The thiocyanate anion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of imidazolium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent for various diseases.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt the function of enzymes by binding to their active sites, leading to inhibition of their activity. Additionally, its interaction with cell membranes can cause membrane destabilization, resulting in cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion instead of thiocyanate.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains an ethyl group and tetrafluoroborate anion.
1-Butyl-2,3-dimethylimidazolium bromide: Similar structure with a bromide anion.
Uniqueness
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate is unique due to the presence of the thiocyanate anion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other imidazolium salts may not be as effective.
Eigenschaften
CAS-Nummer |
673855-36-2 |
|---|---|
Molekularformel |
C10H19N3S |
Molekulargewicht |
213.35 g/mol |
IUPAC-Name |
1-butyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;thiocyanate |
InChI |
InChI=1S/C9H18N2.CHNS/c1-4-5-6-11-8-7-10(3)9(11)2;2-1-3/h7-9H,4-6H2,1-3H3;3H |
InChI-Schlüssel |
XVBPTOBVAMOSDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+]1C=CN(C1C)C.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-](/img/structure/B12537727.png)
![Butanedioic acid;1-[3-(dimethylamino)propyl]-3-ethylurea](/img/structure/B12537728.png)
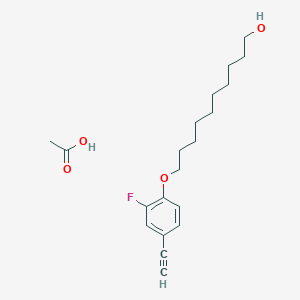

![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
![4-[5-(4-Chlorophenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537760.png)
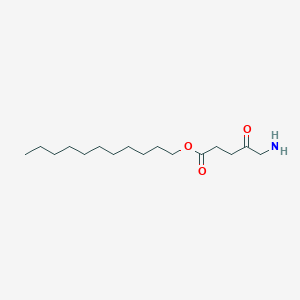
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
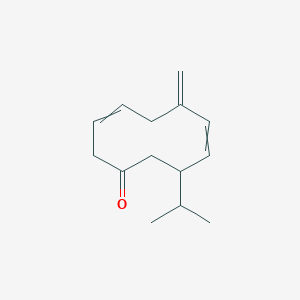
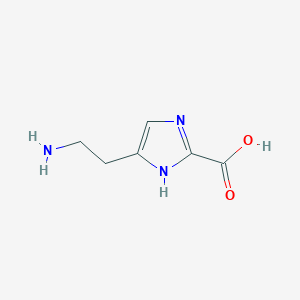
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)

![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
